3-Amino-4-(3-metoxifenoxi)-1,2,5-oxadiazol

Descripción general

Descripción

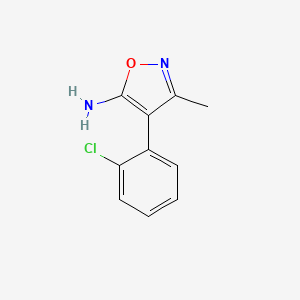

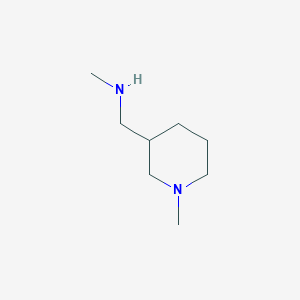

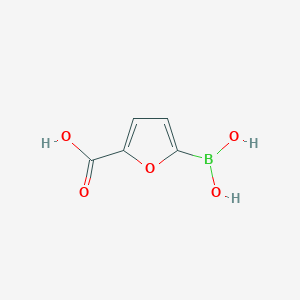

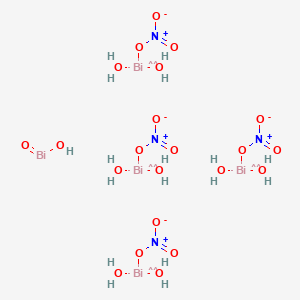

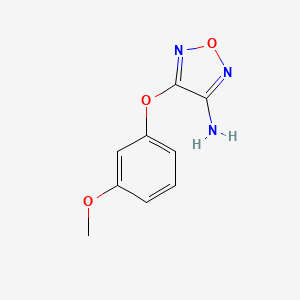

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de productos naturales bioactivos

3-Amino-4-(3-metoxifenoxi)-1,2,5-oxadiazol: es un precursor valioso en la síntesis de productos naturales bioactivos. Su estructura permite la introducción de grupos funcionales que pueden imitar compuestos bioactivos naturales, lo que podría conducir al descubrimiento de nuevos fármacos con mayor eficacia y menos efectos secundarios .

Polímeros conductores

La estructura fenólica del compuesto lo convierte en un candidato ideal para la síntesis de polímeros conductores. Estos polímeros tienen aplicaciones en dispositivos electrónicos, como diodos orgánicos emisores de luz (OLED), células solares y transistores .

Antioxidantes

Debido a su naturaleza fenólica, este compuesto puede servir como antioxidante. Los antioxidantes son cruciales en diversas industrias, incluida la preservación de alimentos, la cosmética y la farmacéutica, para prevenir la oxidación y prolongar la vida útil .

Absorbentes ultravioleta

El grupo metoxilo en This compound puede absorber la luz ultravioleta (UV), lo que lo hace útil en la producción de productos de protección UV, como protectores solares y recubrimientos bloqueadores de UV .

Retardantes de llama

La capacidad de este compuesto para resistir altas temperaturas e inhibir la propagación de la llama lo convierte en un posible retardante de llama. Podría utilizarse en la fabricación de materiales más seguros y resistentes al fuego para diversas aplicaciones, incluidos los textiles y los materiales de construcción .

Efectos antitumorales y antiinflamatorios

Estudios recientes sugieren que los derivados de This compound presentan posibles actividades antitumorales y antiinflamatorias. Esto abre posibilidades para su uso en el desarrollo de nuevos agentes terapéuticos para tratar el cáncer y las enfermedades relacionadas con la inflamación .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is the Proliferating Cell Nuclear Antigen (PCNA), a protein discovered independently by two different research groups . PCNA is an essential factor in DNA replication and repair .

Mode of Action

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine interacts with PCNA through a unique mechanism. It forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes . It interacts with certain regulatory proteins through an area called the PIP-box (PCNA Interacting Protein box) .

Biochemical Pathways

The compound 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine affects the DNA replication and repair pathways. PCNA lies at the center of these essential cellular processes, which are fundamental to the proliferation and survival of cancer cells .

Pharmacokinetics

It is known that the compound exhibits improved solubility, which may enhance its bioavailability .

Result of Action

The molecular and cellular effects of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine’s action are significant. It has been claimed to have the ability to kill all solid malignant tumors . Its chemotherapy action operates with a unique mechanism that reduces common side effects associated with traditional chemotherapy .

Propiedades

IUPAC Name |

4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-13-6-3-2-4-7(5-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWARCFFAHTIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1367778.png)